(2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one
Description
(2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure consists of two aromatic rings (4-tert-butylphenyl and phenyl) connected via a propenone bridge in the trans (E) configuration. The tert-butyl group at the para position of the phenyl ring introduces steric bulk and electron-donating effects, influencing its physical, chemical, and biological properties. Chalcones like this compound are widely studied for applications in pharmaceuticals, materials science, and analytical chemistry due to their versatile reactivity and structural tunability .
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-19(2,3)17-12-9-15(10-13-17)11-14-18(20)16-7-5-4-6-8-16/h4-14H,1-3H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUGRZGUQVIHCI-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated ketones, alcohols
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Chalcone derivatives share the core structure (E)-1,3-diphenylprop-2-en-1-one but differ in substituents on the aromatic rings. Below, we compare (2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one with analogs based on substituent effects, spectral properties, and functional applications.
Substituent Effects on Physical Properties
Substituents at the para position of the phenyl ring significantly alter melting points, solubility, and crystallinity:
Key Observations :
- Bulky substituents (e.g., tert-butyl) increase steric hindrance, reducing crystallization efficiency but enhancing lipid solubility .
- Electron-withdrawing groups (e.g., F, Cl) improve thermal stability and dipole moments, as seen in fluorinated analogs .
- Thiosemicarbazone derivatives exhibit higher melting points due to intermolecular hydrogen bonding (N-H⋯S and C-H⋯O interactions) .
Spectral and Electronic Properties
Infrared (IR) Spectroscopy:
- The tert-butyl group in this compound shows characteristic C-H stretching (~2960 cm⁻¹) and bending (~1360 cm⁻¹) vibrations .
- Fluorinated analogs display strong C-F stretching bands near 1220–1150 cm⁻¹ .
- Thiosemicarbazones exhibit N-H (3200–3100 cm⁻¹), C=N (1600–1580 cm⁻¹), and C=S (1250–1200 cm⁻¹) absorptions .
NMR Spectroscopy:
- 1H NMR : The tert-butyl group resonates as a singlet at δ ~1.3 ppm (9H). The α,β-unsaturated ketone system shows vinyl protons as doublets at δ ~7.3–7.8 ppm (J = 15–16 Hz) .
- 13C NMR : The carbonyl carbon (C=O) appears at δ ~190–200 ppm. Electron-withdrawing substituents (e.g., Cl, F) deshield aromatic carbons, shifting signals upfield compared to electron-donating groups (e.g., Me) .
Computational Studies:
- HOMO-LUMO gaps in chalcones correlate with substituent electronic effects. For example, the furan-containing analog (E)-3-(Furan-2-Yl)-1-phenylprop-2-en-1-one has a calculated HOMO-LUMO gap of ~4.5 eV, indicating reduced electron delocalization compared to tert-butyl-substituted derivatives .
Crystallographic and Hydrogen-Bonding Behavior
- The bromo-fluoro analog (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one forms a planar structure with a dihedral angle of 8.49° between aromatic rings. Intermolecular C-H⋯O/F/Br interactions stabilize its crystal lattice .
- In contrast, tert-butyl-substituted chalcones may exhibit less ordered packing due to steric bulk, reducing crystallinity compared to halogenated derivatives .
Biological Activity
(2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one, commonly known as a chalcone, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C19H20O
- Chemical Structure : It consists of a propene backbone with two aromatic rings, featuring a tert-butyl group on one ring which enhances its lipophilicity.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of specific signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis rates.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with IC50 values around 15 µM.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings : In vitro studies revealed that this compound significantly reduced the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting its potential as an anti-inflammatory agent .
3. Antioxidant Activity
The antioxidant properties of this chalcone have also been highlighted in various studies. It demonstrates the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.
Experimental Data : In assays measuring DPPH radical scavenging activity, the compound exhibited a scavenging rate comparable to that of standard antioxidants like ascorbic acid .
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling.
- Gene Expression Modulation : It can alter the expression levels of genes associated with apoptosis and inflammation.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| (2E)-3-(4-Methylphenyl)-1-phenylprop-2-en-1-one | Similar backbone | Moderate | Low |
| (2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | Similar backbone | High | Moderate |
| (2E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | Similar backbone | Low | High |
The presence of the tert-butyl group in this compound enhances its stability and selectivity compared to other chalcones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
